

Spectroscopic and Analytical Profile of Ethyl 2-(chlorosulfonyl)acetate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 2-(chlorosulfonyl)acetate

Cat. No.: B1357092

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Abstract

This technical guide provides a summary of the available spectroscopic and analytical information for **ethyl 2-(chlorosulfonyl)acetate** (CAS No: 55896-93-0). Due to the limited availability of public domain spectroscopic data for this specific compound, this document outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a comparable small organic molecule. For illustrative purposes, spectroscopic data for the related compound, ethyl acetate, is provided. A generalized workflow for spectroscopic analysis is also presented.

Introduction

Ethyl 2-(chlorosulfonyl)acetate is a chemical intermediate of interest in organic synthesis and drug discovery. Its bifunctional nature, containing both an ester and a sulfonyl chloride, makes it a versatile building block for the synthesis of various heterocyclic compounds and other complex organic molecules. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound in any research and development setting.

Spectroscopic Data for Ethyl 2-(chlorosulfonyl)acetate

Despite a comprehensive search of scientific databases and chemical supplier information, detailed experimental spectroscopic data (NMR, IR, MS) for **ethyl 2-(chlorosulfonyl)acetate** is not readily available in the public domain. Commercial suppliers may hold this data, but it is not openly published. Therefore, the following tables are presented as a template for the expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Data for **Ethyl 2-(chlorosulfonyl)acetate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
Data not available				
Data not available				
Data not available				

Table 2: ^{13}C NMR Data for **Ethyl 2-(chlorosulfonyl)acetate**

Chemical Shift (δ) ppm	Assignment
Data not available	
Data not available	
Data not available	
Data not available	

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for **Ethyl 2-(chlorosulfonyl)acetate**

Wavenumber (cm ⁻¹)	Intensity	Assignment (Functional Group)
Data not available		
Data not available		
Data not available		
Data not available		
Data not available		

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **Ethyl 2-(chlorosulfonyl)acetate**

m/z	Relative Intensity (%)	Assignment
Data not available		
Data not available		
Data not available		

Illustrative Spectroscopic Data: Ethyl Acetate

To demonstrate the presentation of spectroscopic data, the following tables provide the known values for the structurally related and well-characterized compound, ethyl acetate.

Table 5: ¹H NMR Data for Ethyl Acetate

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
1.25	triplet	3H	7.1	-O-CH ₂ -CH ₃
2.04	singlet	3H	CH ₃ -C=O	
4.12	quartet	2H	7.1	-O-CH ₂ -CH ₃

Table 6: ^{13}C NMR Data for Ethyl Acetate

Chemical Shift (δ) ppm	Assignment
14.2	-O-CH ₂ -CH ₃
21.0	CH ₃ -C=O
60.5	-O-CH ₂ -CH ₃
171.0	-C=O

Table 7: IR Absorption Data for Ethyl Acetate

Wavenumber (cm ⁻¹)	Intensity	Assignment (Functional Group)
2984	medium	C-H stretch (alkane)
1742	strong	C=O stretch (ester)
1374	medium	C-H bend (alkane)
1240	strong	C-O stretch (ester)
1048	medium	C-O stretch

Table 8: Mass Spectrometry Data for Ethyl Acetate

m/z	Relative Intensity (%)	Assignment
88	20	[M] ⁺ (Molecular Ion)
73	5	[M - CH ₃] ⁺
45	40	[COOH] ⁺
43	100	[CH ₃ CO] ⁺ (Base Peak)
29	25	[C ₂ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a liquid organic compound such as **ethyl 2-(chlorosulfonyl)acetate**.

NMR Spectroscopy

- **Sample Preparation:** A solution of the analyte (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl_3 , ~0.6 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
- **^1H NMR Acquisition:** A standard one-pulse sequence is typically used. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ^{13}C and its smaller gyromagnetic ratio.

IR Spectroscopy

- **Sample Preparation:** For a liquid sample, a neat (undiluted) spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum. The typical spectral range is $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry

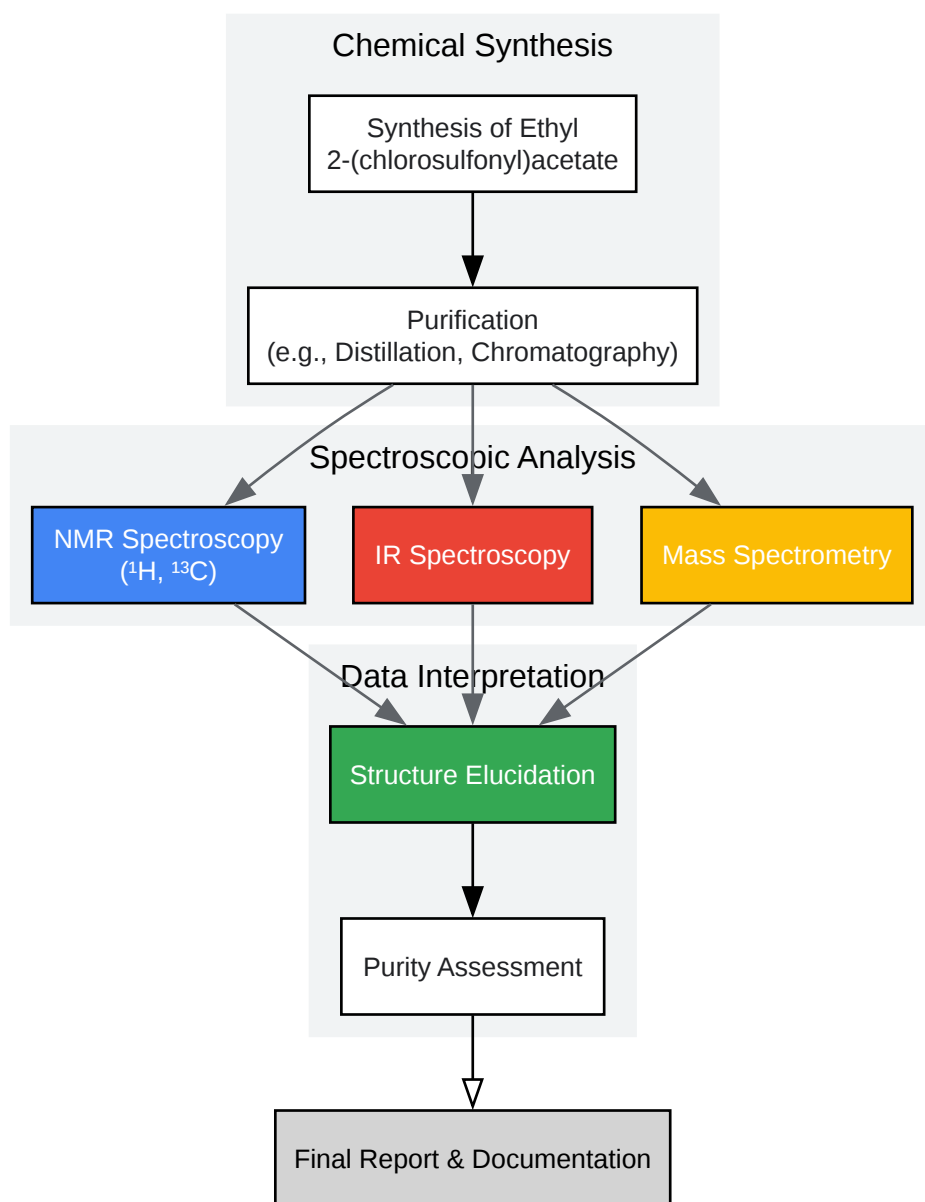
- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or

Liquid Chromatography (LC-MS).

- **Ionization:** Electron Ionization (EI) is a common technique for volatile small molecules. For less volatile or thermally labile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are used.
- **Mass Analysis:** A mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) separates the ions based on their mass-to-charge ratio (m/z).
- **Detection:** An electron multiplier or similar detector records the abundance of each ion.

Workflow and Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic and Analytical Profile of Ethyl 2-(chlorosulfonyl)acetate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1357092#spectroscopic-data-nmr-ir-ms-for-ethyl-2-chlorosulfonyl-acetate\]](https://www.benchchem.com/product/b1357092#spectroscopic-data-nmr-ir-ms-for-ethyl-2-chlorosulfonyl-acetate)

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